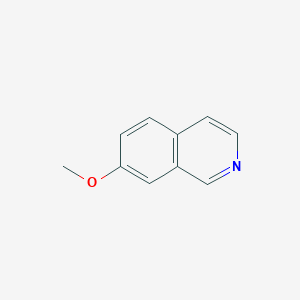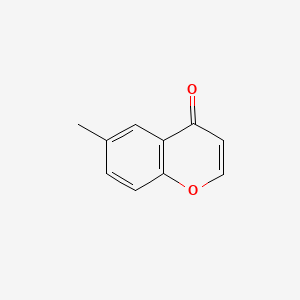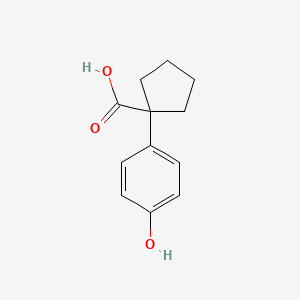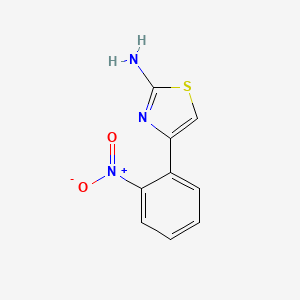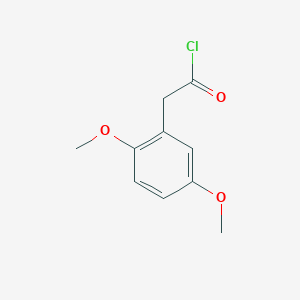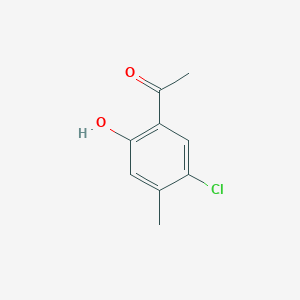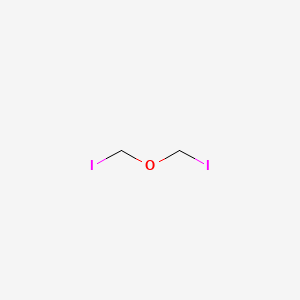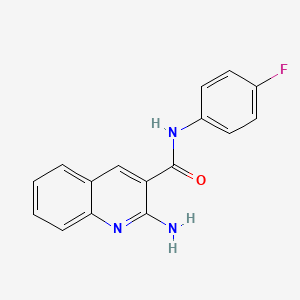![molecular formula C13H10N2O2S B1361216 5-(3-メトキシフェニル)チエノ[2,3-d]ピリミジン-4(3H)-オン CAS No. 282104-83-0](/img/structure/B1361216.png)
5-(3-メトキシフェニル)チエノ[2,3-d]ピリミジン-4(3H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. The compound is a thieno[2,3-d]pyrimidine derivative, which has been synthesized using various methods.
科学的研究の応用
抗がん活性
“5-(3-メトキシフェニル)チエノ[2,3-d]ピリミジン-4(3H)-オン”を含むチエノ[2,3-d]ピリミジン誘導体は、がん細胞の増殖に関与するタンパク質であるVEGFR-2を標的として設計および合成されています . これらの化合物は、特にMCF-7およびHepG2がん細胞株に対して、潜在的な抗がん活性を示しています . それらはVEGFR-2を阻害し、がん細胞の増殖を阻止します .
細胞周期停止の誘導
これらの化合物は、特に化合物18は、MCF-7がん細胞においてG2/M期で細胞周期停止を誘導することが判明しています . これは、細胞が分裂して成長することを阻止できることを意味します .
アポトーシスの促進
アポトーシスまたはプログラムされた細胞死は、これらの化合物が抗がん効果を発揮する別のメカニズムです . 化合物18は、BAXを増加させ、Bcl-2を減少させることで、MCF-7がん細胞におけるアポトーシスを促進することが判明しています . また、カスパーゼ-8およびカスパーゼ-9のレベルを有意に上昇させます .
KRAS G12D阻害
チエノ[2,3-d]ピリミジンアナログは、KRAS G12D阻害剤として設計および合成されてきました . これらの化合物は、低マイクロモル範囲のIC50値で、KRAS G12D変異がん細胞株(Panc1、SW1990、およびCT26)に対して強力な抗増殖活性を示します .
抗マイコバクテリア活性
いくつかのチエノ[2,3-d]ピリミジン-4(3H)-オンは、マイコバクテリアに対して設計、合成およびスクリーニングされてきました . これらの化合物のいくつかは、結核菌H37Raに対して有意な抗マイコバクテリア活性を示しています .
創薬の可能性
創薬の可能性を評価するために、チエノ[2,3-d]ピリミジン誘導体に対する計算によるADMETおよび毒性研究が行われました . その結果、これらの化合物は、特に化合物18は、有効ながん治療薬のさらなる開発のための有望な候補となる可能性があることを示唆しています .
作用機序
Target of Action
The primary targets of 5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one are Mycobacteria, including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are the causative agents of tuberculosis, a serious infectious disease .
Mode of Action
The exact mode of action of 5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one It has been observed that this compound exhibits significant antimycobacterial activity . This suggests that it interacts with its targets in a way that inhibits their growth or survival .
Biochemical Pathways
The biochemical pathways affected by 5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one Given its antimycobacterial activity, it can be inferred that it interferes with essential biochemical pathways in mycobacteria .
Result of Action
The molecular and cellular effects of 5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one It is known that the compound has significant antimycobacterial activity, suggesting that it effectively inhibits the growth or survival of mycobacteria .
生化学分析
Biochemical Properties
5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in inhibiting specific enzymes and interacting with various biomolecules. It has been shown to inhibit the activity of Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG, indicating its potential as an antitubercular agent . The compound interacts with enzymes involved in the bacterial cell wall synthesis, leading to the disruption of bacterial growth and replication . Additionally, it has been found to exhibit cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent .
Cellular Effects
The effects of 5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . The compound affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It also influences gene expression by modulating the activity of transcription factors and other regulatory proteins . In bacterial cells, the compound disrupts cell wall synthesis, leading to cell lysis and death .
Molecular Mechanism
At the molecular level, 5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one exerts its effects through several mechanisms. It binds to specific enzymes, inhibiting their activity and preventing the synthesis of essential biomolecules . For instance, in Mycobacterium tuberculosis, the compound inhibits enzymes involved in cell wall synthesis, leading to bacterial cell death . In cancer cells, it interacts with proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis . The compound also modulates gene expression by affecting the activity of transcription factors .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one have been studied in laboratory settings. The compound has been found to be relatively stable under standard laboratory conditions . Over time, its effects on cellular function remain consistent, with no significant degradation observed in in vitro studies . Long-term studies in vivo have shown that the compound maintains its efficacy over extended periods, with no significant loss of activity .
Dosage Effects in Animal Models
In animal models, the effects of 5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one vary with different dosages. At lower doses, the compound exhibits therapeutic effects with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The compound’s therapeutic window is relatively narrow, indicating the need for careful dosage optimization in clinical settings .
Metabolic Pathways
5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound interacts with enzymes such as cytochrome P450, leading to its biotransformation into various metabolites . These metabolites are then excreted through the kidneys . The compound’s metabolism affects its bioavailability and therapeutic efficacy .
Transport and Distribution
The transport and distribution of 5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It accumulates in tissues such as the liver and kidneys, where it exerts its therapeutic effects . The compound’s distribution is influenced by factors such as tissue perfusion and binding affinity to cellular proteins .
Subcellular Localization
The subcellular localization of 5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It is also found in the nucleus, where it modulates gene expression by interacting with transcription factors . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
特性
IUPAC Name |
5-(3-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-17-9-4-2-3-8(5-9)10-6-18-13-11(10)12(16)14-7-15-13/h2-7H,1H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGLNUGOWVBAJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC3=C2C(=O)NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



